2-氯乙醇-1,1,2,2-d4

描述

2-Chloroethanol is a chlorinated organic chemical compound with potential applications and implications in various fields, including industrial processes and environmental sciences. It is known to be a reaction product between ethylene oxide and free chloride ions, which can be present in certain plastic devices such as polyvinyl chloride types. These devices are often sterilized using ethylene oxide, leading to the formation of 2-chloroethanol, especially when standard degassing procedures are not sufficient to remove the residual compound .

Synthesis Analysis

The synthesis of 2-chloroethanol can occur through the degradation of 1,2-dichloroethane (1,2-DCE), which is a synthetic compound not naturally formed. Microbial cultures capable of using 1,2-DCE as a sole carbon source for growth degrade it via a pathway that includes 2-chloroethanol, chloroacetaldehyde, and chloroacetate, eventually leading to glycolate. The enzymes responsible for this conversion have been isolated and characterized, revealing the genetic and biochemical underpinnings of this degradation process .

Molecular Structure Analysis

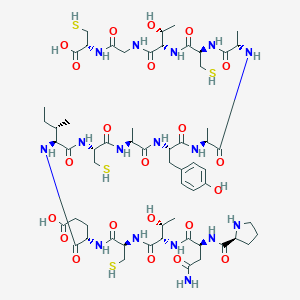

The molecular structure of 2-chloroethanol has been studied using techniques such as electron diffraction and microwave spectroscopy. These studies have revealed that 2-chloroethanol exists predominantly in a gauche form about the carbon-carbon bond, allowing for a close approach between the hydrogen and chlorine atoms. This structure suggests the presence of an intramolecular hydrogen bond, which is supported by the observed molecular coordinates and bond lengths obtained from the isotopic species studied .

Chemical Reactions Analysis

2-Chloroethanol can participate in various chemical reactions, including its formation through the reaction between ethylene glycol and hydrogen chloride. This reaction has been studied using density functional theory (DFT) calculations, which show that the reaction proceeds differently in a water-like environment compared to the gas phase. The presence of a simulated water environment significantly lowers the reaction barrier and leads to an early dissociation of HCl, resulting in the formation of protonated ethylene glycol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethanol are influenced by its molecular structure and the presence of intramolecular interactions. For instance, the O-H bond length in 2-chloroethanol is longer than in ethanol, which can be attributed to the intramolecular hydrogen bond. The electron diffraction studies have provided insights into the distances involving hydrogen atoms and the average amplitude of vibration for these distances, which are crucial for understanding the behavior of 2-chloroethanol under different conditions .

科学研究应用

混合物性质和相互作用

- 体积性质:已经研究了 2-氯乙醇与 N,N-二甲基甲酰胺和水的混合物,揭示了其在不同温度下的密度和体积性质 (李旭、林桂梅、王旭、林瑞森,2006)。

- 三元溶剂体系:研究了 2-氯乙醇在包括 2-甲氧基乙醇和 1,2-二甲氧基乙烷的三元溶剂体系中的密度和体积性质,提供了分子缔合和结构效应的见解 (Giorgia Ferrari 等,2003)。

反应和降解研究

- 微生物菌群中的脱卤呼吸:探索了厌氧微生物菌群在微生物燃料电池中降解 1,2-二氯乙烷的过程,揭示了生物电化学活性和环境修复潜力 (H. Pham 等,2009)。

- 加氢脱氯研究:关于钯纳米颗粒上水相催化加氢脱氯的研究突出了在处理氯代有机化合物中的潜在应用 (Omneya El-Sharnouby 等,2018)。

光谱分析

- 远红外光谱和 DFT 计算:一项涉及 2-氯乙醇的远红外光谱和密度泛函理论计算的研究,提供了对星际云中其分子结构和潜在合成路线的见解 (Killian Hull、Rebekah M. Soliday 和 P. Raston,2020)。

环境和健康影响

- 氧化磷酸化的解偶联:研究了包括 2-氯乙醇在内的氯乙醇对大鼠肝线粒体呼吸的影响,这对于了解环境和健康影响非常重要 (H. Bhat、G. Asimakis 和 G. Ansari,1991)。

- 生物降解途径:关于微生物培养降解 1,2-二氯乙烷的遗传学和生化研究,增进了我们对环境修复过程的理解 (D. Janssen、J. V. D. Ploeg 和 F. Pries,1994)。

安全和危害

2-Chloroethanol-1,1,2,2-d4 is classified as a dangerous substance . It is flammable and may be corrosive to metals . It is fatal if swallowed, in contact with skin, or if inhaled . It causes serious eye damage and is harmful to aquatic life . It is classified as an extremely hazardous substance in the United States .

属性

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIFAVKTNFCBPC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583835 | |

| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethanol-1,1,2,2-d4 | |

CAS RN |

117067-62-6 | |

| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117067-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)